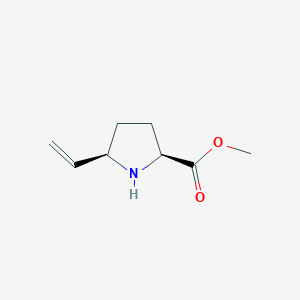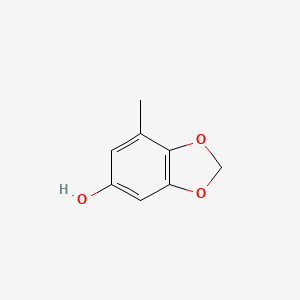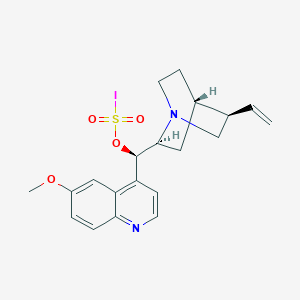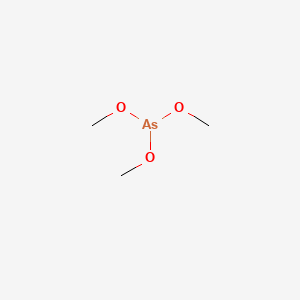
Arsenous acid, trimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsenic methoxide is an organoarsenic compound with the chemical formula As(OCH₃)₃ It is a colorless liquid that is primarily used in organic synthesis and research
準備方法
Synthetic Routes and Reaction Conditions: Arsenic methoxide can be synthesized through the reaction of arsenic trioxide (As₂O₃) with methanol (CH₃OH) in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The general reaction is as follows: [ \text{As}_2\text{O}_3 + 6 \text{CH}_3\text{OH} \rightarrow 2 \text{As(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of arsenic methoxide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation, are essential to obtain the desired product.
化学反応の分析
Types of Reactions: Arsenic methoxide undergoes various chemical reactions, including:
Oxidation: Arsenic methoxide can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methoxide groups can be substituted with other ligands, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsenic oxides (e.g., As₂O₅).
Reduction: Lower oxidation state arsenic compounds (e.g., AsH₃).
Substitution: Arsenic halides (e.g., AsCl₃).
科学的研究の応用
Arsenic methoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organoarsenic compounds.
Biology: Research on arsenic methoxide’s biological activity and potential use in medicinal chemistry is ongoing.
Medicine: Studies are exploring its potential as a chemotherapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.
作用機序
The mechanism of action of arsenic methoxide involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and induction of apoptosis (programmed cell death) in cancer cells. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
類似化合物との比較
Arsenic Trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Arsenic Pentoxide (As₂O₅): An oxidizing agent used in various chemical processes.
Dimethylarsinic Acid (DMA): A metabolite of arsenic with applications in toxicology studies.
Uniqueness of Arsenic Methoxide: Arsenic methoxide is unique due to its specific reactivity and potential applications in organic synthesis and materials science. Its ability to undergo various chemical reactions makes it a versatile reagent in research and industrial applications.
特性
CAS番号 |
6596-95-8 |
|---|---|
分子式 |
C3H9AsO3 |
分子量 |
168.02 g/mol |
IUPAC名 |
trimethyl arsorite |
InChI |
InChI=1S/C3H9AsO3/c1-5-4(6-2)7-3/h1-3H3 |
InChIキー |
JQWDUIXUOQTLKR-UHFFFAOYSA-N |
正規SMILES |
CO[As](OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
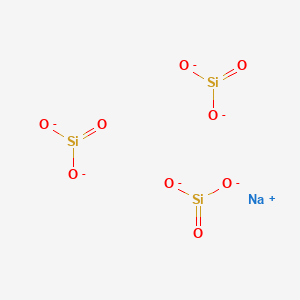


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)



